molecular formula C8H16N2O2S2 B13425694 3,3'-Dithiobis[N-(methyl-d3)propanamide]

3,3'-Dithiobis[N-(methyl-d3)propanamide]

Cat. No.: B13425694
M. Wt: 242.4 g/mol
InChI Key: QUHFFYTTZGTUQQ-WFGJKAKNSA-N
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Description

3,3’-Dithiobis[N-(methyl-d3)propanamide] is a chemical compound characterized by the presence of two thiol groups connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobis[N-(methyl-d3)propanamide] typically involves the reaction of N-(methyl-d3)propanamide with a disulfide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dithiobis[N-(methyl-d3)propanamide] may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis[N-(methyl-d3)propanamide] undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form two thiol groups.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3,3’-Dithiobis[N-(methyl-d3)propanamide] is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of protein folding and disulfide bond formation.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis[N-(methyl-d3)propanamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include various enzymes and proteins that contain reactive thiol groups.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dithiobis[2-methylfuran]
  • Bis(2-methyl-3-furyl)disulfide
  • Bis(2-methyl-3-furanyl) disulfide

Uniqueness

3,3’-Dithiobis[N-(methyl-d3)propanamide] is unique due to its deuterium-labeled methyl groups, which make it particularly useful in studies involving isotopic labeling. This compound’s specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar disulfide-containing compounds.

Properties

Molecular Formula

C8H16N2O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[[3-oxo-3-(trideuteriomethylamino)propyl]disulfanyl]-N-(trideuteriomethyl)propanamide

InChI

InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3

InChI Key

QUHFFYTTZGTUQQ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])[2H]

Canonical SMILES

CNC(=O)CCSSCCC(=O)NC

Origin of Product

United States

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